molecular formula C16H18N4O3 B2507361 3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634883-85-5

3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2507361
CAS RN: 634883-85-5
M. Wt: 314.345
InChI Key: MEXIFMUBPYFJES-RQZCQDPDSA-N
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Description

Synthesis Analysis

The synthesis of N'-arylidene pyrazole-3-carbohydrazides, which are structurally related to 3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, involves the creation of novel compounds intended to act as dual agents against diabetes and oxidative stress. These pathologies are often involved in the development and progression of metabolic syndrome. The synthesis process includes the introduction of a hydroxyl group at the 4-position of the hydrazone moiety, which has been found to significantly enhance the antioxidant capacity of these compounds. For instance, a syringaldehyde derivative (compound 3g) was identified as the most active compound in terms of antioxidant properties. The in vivo hypoglycemic effect of these analogues was also determined, with 4-hydroxy analogues showing a higher reduction in glycemia after administration .

Molecular Structure Analysis

The molecular structure of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with similarities to the one , has been extensively studied using vibrational spectroscopic methods and quantum chemical calculations. The geometry and electronic structure were optimized using DFT/B3LYP/6-311G++(d,p) method, which provided insights into the stability and reactivity of the molecule. The vibrational spectra, including FT-IR and FT-Raman, were recorded and analyzed, with specific attention to the ring breathing modes of the benzene rings. Theoretical calculations also revealed the molecule's first order hyperpolarizability, indicating its potential as a nonlinear optical (NLO) material .

Chemical Reactions Analysis

The reactivity of the pyrazole-3-carbohydrazide derivatives has been assessed through various mechanisms, including autoxidation and hydrolysis. The bond dissociation energies and radial distribution functions were calculated to evaluate the susceptibility of the molecule to these reactions. The natural bond orbital (NBO) analysis provided further understanding of the molecule's stability, which arises from hyper-conjugative interactions and charge delocalization. These studies are crucial for predicting the behavior of the compound under different chemical conditions and for designing molecules with improved stability and reactivity profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. The presence of a hydroxyl group and the specific arrangement of the arylidene moiety contribute to the antioxidant capacity, as demonstrated by in vitro assays such as DPPH and FRAP. The hypoglycemic activity observed in vivo suggests that these compounds can interact with biological targets, such as CB1R, and influence physiological processes like glucose metabolism. The molecular docking studies support these findings by showing potential interactions with key amino acids in the target proteins .

Scientific Research Applications

Corrosion Protection

One study explored the corrosion inhibition properties of carbohydrazide-pyrazole compounds, including similar structures, for mild steel in acidic solutions. These compounds exhibited high inhibition efficiency, suggesting their application in corrosion protection for metal surfaces. The study combined experimental methods with computational approaches to understand the adsorption and protective layer formation on metal surfaces (Paul et al., 2020).

Molecular Docking and Therapeutic Potential

Another research focused on the synthesis, structural analysis, and molecular docking studies of a carbohydrazide compound, demonstrating its potential as an anti-diabetic agent. Spectroscopic methods and theoretical calculations were utilized for characterization, and the compound showed promise in molecular docking studies against a protein associated with diabetes (Karrouchi et al., 2021).

Antimicrobial and Antioxidant Activities

Research on trifluoromethyl-containing carbohydrazides revealed their capabilities as antimicrobial and antioxidant agents. A series of these compounds were synthesized and tested, showing varying levels of activity against bacteria and fungi, as well as the ability to scavenge free radicals, indicating their potential in pharmaceutical applications (Bonacorso et al., 2012).

properties

IUPAC Name

5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-23-14-5-3-4-11(15(14)21)9-17-20-16(22)13-8-12(18-19-13)10-6-7-10/h3-5,8-10,21H,2,6-7H2,1H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXIFMUBPYFJES-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329348
Record name 5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49820993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-cyclopropyl-N'-(3-ethoxy-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

CAS RN

634883-85-5
Record name 5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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